![molecular formula C18H14ClN5O2S B2718042 N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097914-55-9](/img/structure/B2718042.png)
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Description
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.85. The purity is usually 95%.
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Biological Activity
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, which incorporates a thiophene ring and a pyrazole moiety, suggests diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄ClN₅O₂S |
Molecular Weight | 399.9 g/mol |
CAS Number | 2097914-55-9 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα. For instance, JMPR-01, a related compound, showed significant reductions in these cytokines at non-cytotoxic concentrations in macrophage cultures .
- Cytotoxic Effects on Cancer Cells : The pyrazole structure is known for its anticancer properties. Research indicates that compounds with similar scaffolds can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced nitric oxide production and inflammation .
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally related to this compound.
In Vitro Studies
In vitro assays are crucial for understanding the biological effects of this compound:
- Cell Viability Assays : Compounds similar to this compound have been tested on various cell lines to evaluate their cytotoxic effects. For example, JMPR-01 was tested on macrophages, showing significant modulation of cytokine synthesis without cytotoxicity .
In Vivo Studies
In vivo models provide insights into the therapeutic potential of the compound:
Model | Dose (mg/kg) | Effect |
---|---|---|
CFA-induced paw edema | 100 | Significant reduction in paw swelling |
Zymosan-induced peritonitis | 5, 10, 50 | Reduced leukocyte migration by up to 90% |
These results indicate that compounds with similar structures can effectively reduce inflammation in animal models, suggesting that this compound may exhibit comparable effects.
Case Studies
Recent literature highlights the potential applications of similar compounds in treating inflammatory diseases:
- Study on JMPR-01 : This study demonstrated that JMPR-01 significantly reduced paw edema in a CFA model and inhibited leukocyte migration in zymosan-induced peritonitis models . These findings support the hypothesis that this compound may also possess anti-inflammatory properties.
- Anticancer Activity : Related pyrazole derivatives have shown promise as anti-androgen agents in prostate cancer therapy, indicating that similar structural motifs could be explored for cancer treatment .
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c19-14-3-2-12(9-20)15(8-14)23-18(26)17(25)21-10-16(13-4-7-27-11-13)24-6-1-5-22-24/h1-8,11,16H,10H2,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBNIRJMBATMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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